Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.254 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and a fluorinating agent. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative, benzyl chloroformate, fluorinating agent.
Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (0-25°C).
Procedure: The piperidine derivative is reacted with benzyl chloroformate in the presence of a base and a fluorinating agent under controlled temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring provides structural rigidity, allowing precise interaction with the target site.
Comparison with Similar Compounds
- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
- Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
- Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Comparison: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECCYYOJLNSUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654971 | |
Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845256-59-9 | |
Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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